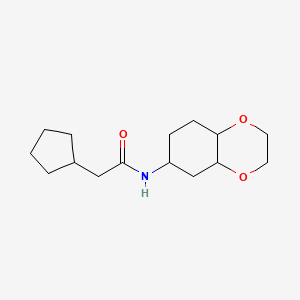

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Description

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group and an octahydrobenzo[b][1,4]dioxin moiety, making it structurally unique and potentially useful in diverse applications.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c17-15(9-11-3-1-2-4-11)16-12-5-6-13-14(10-12)19-8-7-18-13/h11-14H,1-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJNQRCFYVYJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCC3C(C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of cyclopentylamine with octahydrobenzo[b][1,4]dioxin-6-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the cyclopentyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of N-alkylated derivatives or substituted cyclopentyl compounds.

Scientific Research Applications

Biological Activities

Research has indicated that 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Related compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds have demonstrated selective toxicity towards cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's and diabetes. Studies have highlighted its potential to inhibit acetylcholinesterase.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of octahydro-1,4-benzodioxin derivatives with acetamides under specific conditions to yield the target compound. Research has also focused on creating derivatives of this compound to enhance its biological activity.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of compounds similar to this compound. The findings indicated that structural modifications could enhance antimicrobial potency against gram-positive bacteria, establishing a correlation between structure and biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents. The precise mechanisms through which these compounds exert their effects are still under investigation but may involve apoptosis induction in cancer cells.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to bacterial enzymes, inhibiting their activity and thereby exerting its antibacterial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cell wall synthesis or protein function in bacteria.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Shares the benzodioxin moiety but lacks the cyclopentyl group.

2-(Cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide: Contains a cyclopentylthio group instead of the cyclopentyl group.

Uniqueness

2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-Cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and features a cyclopentyl group attached to an octahydro-1,4-benzodioxin moiety, which is significant for its biological interactions. The structure is crucial as it influences the compound's solubility and ability to interact with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory pathways, particularly in endothelial cells. It modulates the signaling associated with glycated proteins, which are known to induce inflammatory responses .

- Smooth Muscle Cell Proliferation : This compound also demonstrates the ability to inhibit smooth muscle cell proliferation. This effect is particularly relevant in the context of vascular diseases such as atherosclerosis and restenosis .

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Specific Enzymes : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibiting these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Modulation of Signaling Pathways : By interfering with signaling pathways related to inflammation and cell growth, this compound can effectively reduce pathological processes associated with various diseases.

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

- In Vitro Studies : Laboratory experiments have demonstrated that treatment with this compound results in decreased levels of pro-inflammatory cytokines in cultured endothelial cells. This suggests a mechanism by which the compound could mitigate vascular inflammation .

- Animal Models : In animal studies, administration of this compound has been associated with reduced plaque formation in models of atherosclerosis. These findings highlight its potential as a therapeutic agent for cardiovascular diseases .

Comparative Analysis with Similar Compounds

To better understand the position of this compound within its class, a comparison with related compounds is essential:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Compound A | C15H19NO3 | Anti-inflammatory |

| Compound B | C14H18N2O3 | Cytotoxic against cancer cells |

| This compound | C15H19NO3 | Inhibits smooth muscle proliferation |

Q & A

Q. What are the key steps in synthesizing 2-cyclopentyl-N-(octahydro-1,4-benzodioxin-6-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the coupling of cyclopentylacetic acid derivatives with functionalized octahydro-1,4-benzodioxin-6-amine. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .

- Intermediate purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor progress .

- Final purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) .

Q. Optimization parameters :

- Temperature : 0–5°C for amine activation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .

- Catalyst : 4-Dimethylaminopyridine (DMAP) improves amidation efficiency .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Solvent Polarity | ↑ Reactivity | DMF |

| Temperature | ↓ Side Products | 0–5°C (activation) |

| Catalyst Loading | ↑ Conversion | 10 mol% DMAP |

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide group .

- ¹H NMR : Key signals include δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 4.2–4.5 ppm (benzodioxin O-CH₂-O), and δ 6.7–7.1 ppm (aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching C₁₉H₂₅NO₃⁺ (calculated m/z 339.1838) .

Q. Table 2: Key NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| Cyclopentyl CH₂ | 1.5–2.0 | 8H |

| Benzodioxin O-CH₂-O | 4.2–4.5 | 4H |

| Acetamide NH | 7.8–8.2 | 1H |

Q. What methodologies assess the compound’s biological activity in early-stage research?

- In vitro enzyme inhibition assays : Dose-response curves (IC₅₀) against targets like cyclooxygenase-2 (COX-2) or kinases .

- Microscale thermophoresis (MST) : Quantifies binding affinity (Kd) using fluorescently labeled proteins .

- Computational docking : AutoDock Vina predicts binding poses with active sites (e.g., COX-2 PDB: 5KIR) .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining scalability?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize solvent ratios (DMF:H₂O), temperature, and reagent stoichiometry .

- Flow chemistry : Continuous-flow reactors reduce reaction time and improve mixing efficiency for intermediates .

- In situ monitoring : ReactIR tracks intermediate formation to identify bottlenecks .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Comparative meta-analysis : Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal assays : Validate COX-2 inhibition via both fluorometric (e.g., PGHS-2 Inhibitor Screening Kit) and SPR-based methods .

- Structural analogs : Compare activity trends with derivatives (e.g., N-(3-chlorophenyl)-acetamide) to identify pharmacophore contributions .

Q. What in silico strategies predict off-target interactions?

- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore screening : Schrödinger’s Phase identifies overlap with known toxicophores (e.g., hERG channel inhibitors) .

- ADMET prediction : SwissADME estimates blood-brain barrier permeability and CYP450 inhibition .

Q. What challenges arise in purifying stereoisomers of this compound?

- Chiral chromatography : Use of amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .

- Crystallization-induced diastereomer resolution : Co-crystallization with chiral acids (e.g., tartaric acid) .

Q. How to evaluate stability under physiological conditions?

Q. What techniques elucidate the mechanism of action in enzyme inhibition?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koff) to COX-2 .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during ligand-enzyme interaction .

- X-ray crystallography : Resolves 3D binding mode (e.g., PDB deposition for co-crystal structures) .

Q. Can this compound be repurposed for non-pharmaceutical applications?

- Material science : Investigate as a monomer for polybenzodioxin-based polymers with high thermal stability .

- Catalysis : Test as a ligand in asymmetric hydrogenation (e.g., Ru-complexes for ketone reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.